molecular formula C17H13N5O2S B11163187 N~1~-(1,3-benzothiazol-2-yl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide

N~1~-(1,3-benzothiazol-2-yl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide

Cat. No.: B11163187
M. Wt: 351.4 g/mol
InChI Key: TZCGGNXQWVKVSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(1,3-Benzothiazol-2-yl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide is a synthetic small molecule characterized by a propanamide linker connecting two heterocyclic moieties: 1,3-benzothiazole and 4-oxo-1,2,3-benzotriazin-3(4H)-yl. The benzothiazole group is a bicyclic aromatic system containing sulfur and nitrogen, often associated with bioactivity in medicinal chemistry (e.g., antitumor, antimicrobial properties) . The benzotriazinone moiety, a triazine fused to a benzene ring with a ketone oxygen, is known for its role in enzyme inhibition and agrochemical applications . The propanamide linker provides structural flexibility, enabling interactions with diverse biological targets.

This compound’s synthesis likely involves coupling a benzothiazole-2-amine derivative with a propanamide intermediate bearing the benzotriazinone group, analogous to methods described for related compounds (e.g., refluxing with potassium carbonate in acetone) .

Properties

Molecular Formula

C17H13N5O2S

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C17H13N5O2S/c23-15(19-17-18-13-7-3-4-8-14(13)25-17)9-10-22-16(24)11-5-1-2-6-12(11)20-21-22/h1-8H,9-10H2,(H,18,19,23)

InChI Key

TZCGGNXQWVKVSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Core Structure Modifications Molecular Weight Key Features Potential Applications References
Target Compound Benzothiazole + benzotriazinone + propanamide 361.4 g/mol Flexible linker, dual heterocyclic system Enzyme inhibition, anticancer
N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide Benzothiazole sulfone + dimethoxyphenyl + propanamide 418.4 g/mol Sulfone group enhances polarity; dimethoxyphenyl improves π-π interactions Neuroinflammation modulation
Zelatriazinum (WHO INN) Benzotriazinone + trifluoromethoxyphenyl + acetamide 392.3 g/mol Trifluoromethoxy group increases metabolic stability; rigid acetamide linker Antiviral, CNS-targeted therapies
Y041-3565 Benzotriazinone + dimethoxyphenylmethyl + propanamide 368.39 g/mol Dimethoxyphenyl group enhances lipophilicity Antimicrobial, kinase inhibition
Azinphos-methyl (Agrochemical) Benzotriazinone + phosphorodithioate 317.3 g/mol Organophosphate moiety confers acetylcholinesterase inhibition Pesticide

Structural and Electronic Differences

Heterocyclic Moieties: The benzothiazole group in the target compound provides a planar, electron-rich aromatic system, favoring interactions with hydrophobic protein pockets. The benzotriazinone moiety in the target compound differs from the quinazolinone in compound 847587-46-6 ().

Substituent Effects :

  • The absence of a sulfone group (cf. ) in the target compound reduces polarity, possibly enhancing blood-brain barrier penetration relative to sulfone-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.